![molecular formula C18H26N2O5S B5541134 methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5541134.png)
methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
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Description
Introduction Methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a compound that may be of interest in various fields of chemistry and pharmacology due to its unique structure and potential chemical properties. Although direct studies on this compound may be scarce, related compounds have been synthesized and studied to understand their synthesis pathways, molecular structure, chemical reactions, and properties.
Synthesis Analysis The synthesis of related compounds typically involves multiple steps, including etherification, sulfonyl chloride reaction, amination, and esterification. For example, the process optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, a related structure, highlighted a step-wise approach achieving high yields in each step under optimized reaction conditions (Xu et al., 2018). Such methodologies might be applicable in synthesizing the target compound by adjusting the precursor and reaction conditions.
Molecular Structure Analysis Compounds similar to the one often have complex molecular structures involving aromatic rings, sulfonamide groups, and ester functionalities. The orientation of these groups can significantly impact the compound's chemical behavior and interactions. For example, the crystal structure of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate revealed intramolecular hydrogen bonding contributing to its stability (Kimura & Hourai, 2005). Understanding such structural details helps in predicting the behavior of the target compound.
Scientific Research Applications
Regioselectivity of Sulfoxide Thermolysis
The study by Bänziger, Klein, and Rihs (2002) highlights the influence of solvent on the regioselectivity of sulfoxide thermolysis in β‐amino‐α‐sulfinyl esters. The process yields mixtures of vinylogous urethane and α-aminomethyl enoate, with solvent type affecting the outcome. This research could have implications for designing more efficient synthetic routes in pharmaceuticals Bänziger, Klein, & Rihs, 2002.
Process Optimization of Intermediate Synthesis
Xu et al. (2018) optimized the synthesis process of Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in sulpiride production. Their work shows significant improvements in yield and efficiency, which could be beneficial for the scalable production of related pharmaceuticals Xu, Guo, Li, & Liu, 2018.
Cyclization and Base Influence
Ukrainets et al. (2014) discuss the cyclization of a compound similar to methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in the presence of bases, leading to anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study may offer insights into novel cyclization techniques and base influences on drug precursor synthesis Ukrainets, Petrushova, Davidenko, & Grinevich, 2014.
Enzymatic Metabolism of Antidepressants
Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, an antidepressant, identifying the enzymes involved in its metabolic pathway. Their findings contribute to understanding the enzymatic interactions and metabolic fate of compounds similar to methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate, potentially aiding in the development of more effective and safer medications Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012.
Novel Sulfonated Nanofiltration Membranes
Liu et al. (2012) explored the use of sulfonated aromatic diamine monomers in the creation of thin-film composite nanofiltration membranes. This application demonstrates the potential of chemicals similar to methyl 2-({[1-(butylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate in improving water treatment technologies Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012.
properties
IUPAC Name |
methyl 2-[(1-butylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-4-13-26(23,24)20-11-9-14(10-12-20)17(21)19-16-8-6-5-7-15(16)18(22)25-2/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKBJFCEWAYGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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